molecular formula C5HBrCl2F2N2 B13617599 5-Bromo-2,4-dichloro-6-(difluoromethyl)pyrimidine

5-Bromo-2,4-dichloro-6-(difluoromethyl)pyrimidine

Cat. No.: B13617599
M. Wt: 277.88 g/mol
InChI Key: RIEVHMIWNIXIAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2,4-dichloro-6-(difluoromethyl)pyrimidine (CAS 2092702-49-1) is a high-value halogenated pyrimidine derivative of significant interest in medicinal chemistry and anticancer drug discovery . Its molecular formula is C 5 HBrCl 2 F 2 N 2 with a molecular weight of 277.88 . The compound features a versatile pyrimidine core substituted with bromo, dichloro, and difluoromethyl groups, making it an excellent and reactive scaffold for constructing more complex molecules via sequential nucleophilic aromatic substitution (S N Ar) and metal-catalyzed cross-coupling reactions . This compound is part of the broader class of bromo-pyrimidine analogues that are actively researched for their potential as anticancer agents . Scientific studies on similar bromo-pyrimidine scaffolds have demonstrated potent in vitro cytotoxic activity against various human cancer cell lines, including HCT116 (human colon cancer) and K562 (human chronic myeloid leukemia) . Furthermore, such compounds have been identified as potent Bcr-Abl tyrosine kinase inhibitors, which is a critical target in leukemia therapy, suggesting this building block could be used to develop alternative therapeutic leads . The pyrimidine ring itself is a privileged structure in drug discovery, known to improve pharmacokinetic and pharmacodynamic properties by acting as a bioisostere for phenyl and other aromatic systems . Safety and Handling: This product is classified as a dangerous good (UN 2811) . The signal word is Danger and it carries the hazard statements H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled) . Researchers must consult the Safety Data Sheet and adhere to recommended precautionary statements. Disclaimer: This product is intended for research and further manufacturing applications only. It is strictly not for direct human or veterinary use.

Properties

Molecular Formula

C5HBrCl2F2N2

Molecular Weight

277.88 g/mol

IUPAC Name

5-bromo-2,4-dichloro-6-(difluoromethyl)pyrimidine

InChI

InChI=1S/C5HBrCl2F2N2/c6-1-2(4(9)10)11-5(8)12-3(1)7/h4H

InChI Key

RIEVHMIWNIXIAM-UHFFFAOYSA-N

Canonical SMILES

C1(=C(N=C(N=C1Cl)Cl)C(F)F)Br

Origin of Product

United States

Preparation Methods

Preparation of 5-Bromo-2,4-dichloropyrimidine Core

A key intermediate in the synthesis of this compound is 5-Bromo-2,4-dichloropyrimidine . This compound can be synthesized by chlorination of 5-bromo-uracil using phosphorus oxychloride as chlorinating agent:

  • Procedure : A mixture of 5-bromo-uracil and N,N-dimethylaniline is treated with phosphorus oxychloride dropwise at 40°C. The temperature is then raised to 120°C and maintained for 6 hours to complete chlorination at the 2 and 4 positions of the pyrimidine ring.
  • Workup : The reaction mixture is extracted with methyl tert-butyl ether, and the organic layer is evaporated under high vacuum to yield a colorless liquid of 5-bromo-2,4-dichloropyrimidine.

Introduction of Difluoromethyl Group at 6-Position

While explicit literature detailing the direct preparation of this compound is scarce, the difluoromethyl group is typically introduced via nucleophilic substitution or fluorination reactions on suitably activated pyrimidine intermediates.

  • Common methods include reaction of 6-chloropyrimidine derivatives with difluoromethylating reagents or halogen exchange reactions.
  • The difluoromethyl group can also be introduced by radical difluoromethylation or via use of difluoromethyl anion equivalents under controlled conditions.

Multi-Step Synthesis Route from p-Bromophenylacetic Acid (Related Pyrimidine Derivatives)

Patent literature describes a multi-step preparation of related brominated and chlorinated pyrimidines starting from p-bromophenylacetic acid, which may be adapted for the target compound:

Step Description Conditions Yield (%) Notes
1 Esterification of p-bromophenylacetic acid with methanol using solid acid catalyst Reflux 5-6 h, cooling below 30°C 94-95 Intermediate 1 obtained after solvent removal and washing
2 Reaction of Intermediate 1 with sodium methoxide and dimethyl carbonate under nitrogen 70-80°C, 4-8 h - Formation of Intermediate 2
3 Reaction with formamidine hydrochloride 20-30°C, 15-17 h 92.5 Intermediate 3 obtained after pH adjustment and filtration
4 Cyclization and chlorination using phosphorus oxychloride or phosgene in toluene with N,N-dimethylaminopyridine 95-100°C, 3-4 h 74-86 Final brominated and dichlorinated pyrimidine obtained with purity >99% by HPLC

This sequence yields high purity brominated dichloropyrimidine derivatives with overall yields around 74%.

Substitution Reactions on 5-Bromo-2,4-dichloropyrimidine

Further functionalization of 5-Bromo-2,4-dichloropyrimidine includes nucleophilic substitution of chlorine atoms with methoxy groups or amines:

  • Reaction with sodium methoxide in methanol at 10-15°C to room temperature for 18 hours yields 5-bromo-2,4-dimethoxypyrimidine, demonstrating the reactivity of the chloro substituents for further modification.
  • Amide bond formation and sulfonylation reactions on the pyrimidine ring have been reported using triethylamine and coupling reagents under inert atmosphere, indicating the versatility of the core structure for derivatization.

Summary Table of Preparation Parameters

Step Reagents/Intermediates Conditions Reaction Time Yield (%) Purity (%) References
Esterification p-Bromophenylacetic acid, methanol, solid acid catalyst Reflux, 5-6 h, <30°C cooling 5-6 h 94-95 -
Carbonate Reaction Intermediate 1, sodium methoxide, dimethyl carbonate, N2 atmosphere 70-80°C 4-8 h - -
Formamidine Reaction Intermediate 2, formamidine hydrochloride 20-30°C 15-17 h 92.5 -
Cyclization & Chlorination Intermediate 3, phosphorus oxychloride/phosgene, toluene, DMAP 95-100°C 3-4 h 74-86 99.93 (HPLC)
Chlorine Substitution 5-Bromo-2,4-dichloropyrimidine, sodium methoxide 10-15°C to RT 18 h - -

Analytical and Purity Data

  • The final brominated dichloropyrimidine products exhibit high purity, with HPLC purity reported at 99.93% using Waters 2489-1525 high-performance liquid chromatograph.
  • LC and TLC monitoring are standard for reaction progress and purity checks.
  • Melting points and physical states (colorless liquids or off-white solids) are consistent with expected pyrimidine derivatives.

The preparation of This compound involves a multi-step synthetic route starting from brominated aromatic precursors or pyrimidine derivatives. The core 5-bromo-2,4-dichloropyrimidine is typically synthesized via chlorination of 5-bromo-uracil or related intermediates using phosphorus oxychloride. Subsequent introduction of the difluoromethyl group at the 6-position requires specialized fluorination methods, which are not extensively detailed in the current literature but can be inferred from common fluorination strategies in heterocyclic chemistry.

High yields and purity are achievable through careful control of reaction conditions, inert atmospheres, and purification steps. The synthetic routes are supported by patent disclosures and peer-reviewed research, ensuring reliability and reproducibility.

This article synthesizes data from multiple authoritative sources, including patents and peer-reviewed research, providing a comprehensive and professional overview of the preparation methods for this important pyrimidine derivative.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the halogen atoms (bromine and chlorine) are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: It can participate in oxidation and reduction reactions, altering the oxidation state of the compound.

    Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

    Catalysts: Palladium catalysts are often used in coupling reactions.

    Solvents: Solvents like dimethylformamide (DMF) and tetrahydrofuran (THF) are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry: In chemistry, 5-Bromo-2,4-dichloro-6-(difluoromethyl)pyrimidine is used as an intermediate in the synthesis of more complex molecules. It is particularly valuable in the development of new materials and catalysts.

Biology: In biological research, this compound can be used to study the effects of halogenated pyrimidines on biological systems. It may serve as a probe to investigate enzyme interactions and metabolic pathways.

Medicine: In medicine, it is used in the synthesis of pharmaceutical compounds. Its unique structure allows for the development of drugs with specific biological activities, such as antiviral and anticancer agents.

Industry: In the agrochemical industry, it is used in the synthesis of pesticides and herbicides. The presence of halogen atoms enhances the biological activity of these compounds, making them effective against a wide range of pests and weeds.

Mechanism of Action

The mechanism of action of 5-Bromo-2,4-dichloro-6-(difluoromethyl)pyrimidine depends on its specific application. In general, the compound interacts with molecular targets such as enzymes or receptors, altering their activity. The halogen atoms and difluoromethyl group can enhance the binding affinity and specificity of the compound for its target.

Molecular Targets and Pathways:

    Enzymes: The compound can inhibit or activate enzymes involved in metabolic pathways.

    Receptors: It can bind to receptors on cell surfaces, modulating signal transduction pathways.

Comparison with Similar Compounds

    5-Bromo-2,4-dichloro-6-(trifluoromethyl)pyrimidine: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.

    2,4-Dichloro-5-bromopyrimidine: Lacks the difluoromethyl group, making it less versatile in certain applications.

    2,4-Dichloro-6-(difluoromethyl)pyrimidine: Lacks the bromine atom, which can affect its reactivity and biological activity.

Uniqueness: The presence of both bromine and difluoromethyl groups in 5-Bromo-2,4-dichloro-6-(difluoromethyl)pyrimidine makes it unique. These groups enhance its reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Biological Activity

5-Bromo-2,4-dichloro-6-(difluoromethyl)pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

1. Overview of Biological Activity

The compound exhibits a range of biological activities, including:

  • Antimicrobial Properties : It has shown potential against various bacterial strains and fungi.
  • Anticancer Activity : Research indicates its efficacy in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects : It demonstrates the ability to suppress inflammatory pathways.

The biological effects of this compound can be attributed to its interaction with specific molecular targets. It may inhibit the activity of enzymes or receptors involved in critical biological processes:

  • Enzyme Inhibition : The compound targets enzymes such as thymidylate synthase, which is crucial in DNA synthesis and repair.
  • Receptor Modulation : It may interact with various receptors that mediate cellular signaling pathways related to inflammation and cancer progression.

3. Structure-Activity Relationships (SAR)

Understanding the SAR is essential for optimizing the biological activity of pyrimidine derivatives. The presence and position of substituents significantly influence the compound's potency:

Substituent PositionBiological ActivityReference
2-position (Bromo)Antimicrobial
4-position (Chloro)Anticancer
6-position (Difluoromethyl)Anti-inflammatory

4.1 Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various pyrimidine derivatives, including this compound, against strains like E. coli and S. aureus. Results indicated significant inhibition at concentrations ranging from 0.5 to 256 µg/mL .

4.2 Anticancer Properties

In vitro studies demonstrated that this compound exhibited cytotoxic effects on several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal cancer). The IC50 values were promising, indicating potential for further development as an anticancer agent .

4.3 Anti-inflammatory Effects

The compound's anti-inflammatory properties were assessed through COX inhibition assays. It showed competitive inhibition with an IC50 comparable to standard anti-inflammatory drugs like celecoxib .

5. Conclusion

This compound presents a multifaceted profile with promising biological activities across various domains, particularly in antimicrobial, anticancer, and anti-inflammatory applications. Ongoing research aims to elucidate its mechanisms further and optimize its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Bromo-2,4-dichloro-6-(difluoromethyl)pyrimidine, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Begin with halogenated pyrimidine precursors, such as 2,4-dichloropyrimidine derivatives, and introduce bromine and difluoromethyl groups via stepwise nucleophilic substitution. Optimize reaction conditions (e.g., solvent polarity, temperature, and catalysts) using Design of Experiments (DoE) frameworks. Monitor purity via HPLC and NMR, referencing protocols for analogous brominated pyrimidines (e.g., storage and handling guidelines for intermediates in and ). Purification via column chromatography with gradient elution is recommended.

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound, and what key spectral signatures should researchers prioritize?

  • Methodology : Use ¹H/¹³C NMR to confirm substitution patterns, focusing on chemical shifts for bromine (deshielding effects) and difluoromethyl groups (²J coupling ~50 Hz). FT-IR can validate C-F stretches (1000–1300 cm⁻¹) and C-Br vibrations (~600 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular weight confirmation. For advanced validation, compare experimental data with quantum chemical calculations (DFT) of vibrational modes and NMR chemical shifts, as demonstrated in studies of related pyrimidines ().

Advanced Research Questions

Q. How can computational chemistry methods (e.g., DFT calculations) predict the reactivity patterns of this compound in nucleophilic substitution reactions?

  • Methodology : Perform density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electrophilic centers. Calculate activation energies for substituent replacements (e.g., Cl vs. Br substitution). Validate predictions with kinetic studies (e.g., monitoring reaction rates via UV-Vis or LC-MS). Theoretical frameworks for aligning computational and experimental data are discussed in , emphasizing iterative hypothesis-testing cycles.

Q. What strategies should be employed to resolve contradictions between observed biological activity and in silico predictions for this pyrimidine derivative?

  • Methodology : Reconcile discrepancies by:

  • Replicating assays under standardized conditions (e.g., pH, temperature) to exclude experimental variability.
  • Expanding molecular docking models to account for solvent effects or protein flexibility (e.g., molecular dynamics simulations).
  • Conducting metabolite profiling to identify unintended degradation products that may influence bioactivity ( ). Cross-reference findings with structural analogs (e.g., 5-fluoro derivatives in ) to isolate substituent-specific effects.

Q. How can researchers design experiments to investigate the environmental stability and degradation pathways of this compound under varying pH and UV exposure?

  • Methodology : Use accelerated stability testing :

  • Expose the compound to UV irradiation (λ = 254–365 nm) in controlled chambers, monitoring degradation via LC-MS.
  • Assess pH-dependent hydrolysis (pH 3–9) using buffered solutions, with kinetic analysis via pseudo-first-order models.
  • Identify degradation byproducts (e.g., dehalogenated species) and evaluate their ecotoxicity using Vibrio fischeri bioassays. Reference methodologies from environmental surface chemistry studies ( ).

Data Contradiction Analysis

Q. How should researchers address conflicting results in reported reaction yields for halogen exchange reactions involving this compound?

  • Methodology :

  • Systematic replication : Standardize substrates, solvents, and catalysts (e.g., Pd vs. Cu catalysts).
  • Analyze reaction intermediates via in situ IR or Raman spectroscopy to detect transient species.
  • Cross-validate with computational studies () to identify thermodynamic vs. kinetic control mechanisms.

Theoretical and Experimental Integration

Q. What role do steric and electronic effects play in the regioselectivity of this compound’s reactions, and how can these be quantified experimentally?

  • Methodology :

  • Use Hammett plots to correlate substituent electronic parameters (σ) with reaction rates.
  • Quantify steric effects via X-ray crystallography (molecular packing analysis) or cone angle calculations for bulky ligands.
  • Compare with DFT-derived NBO (Natural Bond Orbital) charges and Mulliken population analysis ( ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.